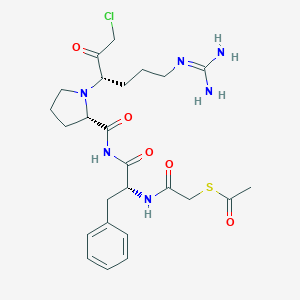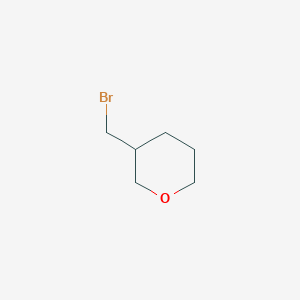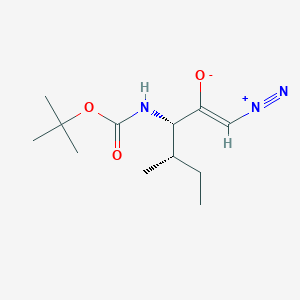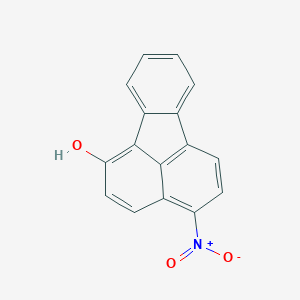
2-Tolylacetyl-coa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Tolylacetyl-coenzyme A is a thioester derivative of coenzyme A, which plays a crucial role in various biochemical processes. Coenzyme A and its derivatives are involved in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . The compound is significant in metabolic pathways and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Tolylacetyl-coenzyme A typically involves a chemo-enzymatic approach. This method includes the acylation of coenzyme A with o-tolylacetic acid under specific conditions. The reaction is catalyzed by acyl-CoA synthetase enzymes, which facilitate the formation of the thioester bond .
Industrial Production Methods
Industrial production of o-Tolylacetyl-coenzyme A involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, using recombinant enzymes and controlled reaction conditions. The use of bioreactors and continuous flow systems enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
o-Tolylacetyl-coenzyme A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the thioester bond to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the acyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, thiols, and substituted acyl derivatives .
Scientific Research Applications
o-Tolylacetyl-coenzyme A is used in various scientific research applications, including:
Chemistry: It serves as a model compound for studying thioester chemistry and enzyme catalysis.
Biology: The compound is used to investigate metabolic pathways and enzyme mechanisms.
Medicine: Research on o-Tolylacetyl-coenzyme A contributes to understanding metabolic disorders and developing therapeutic agents.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of o-Tolylacetyl-coenzyme A involves its role as an acyl donor in enzymatic reactions. The compound interacts with specific enzymes, transferring its acyl group to substrates. This process is crucial in metabolic pathways such as fatty acid synthesis and degradation . The molecular targets include acyl-CoA synthetases and acyltransferases, which facilitate the transfer of the acyl group .
Comparison with Similar Compounds
Similar Compounds
- Acetyl-coenzyme A
- Succinyl-coenzyme A
- Malonyl-coenzyme A
Uniqueness
o-Tolylacetyl-coenzyme A is unique due to its specific aromatic acyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for studying specific enzymatic reactions and metabolic pathways .
Properties
CAS No. |
124924-91-0 |
|---|---|
Molecular Formula |
C30H44N7O17P3S |
Molecular Weight |
899.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(2-methylphenyl)ethanethioate |
InChI |
InChI=1S/C30H44N7O17P3S/c1-17-6-4-5-7-18(17)12-21(39)58-11-10-32-20(38)8-9-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-7,15-16,19,23-25,29,40-41H,8-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 |
InChI Key |
CKDWRFBMURSRHQ-FUEUKBNZSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Isomeric SMILES |
CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Synonyms |
2-tolylacetyl-CoA 2-tolylacetyl-coenzyme A coenzyme A, 2-tolylacetyl- o-tolylacetyl-coenzyme A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


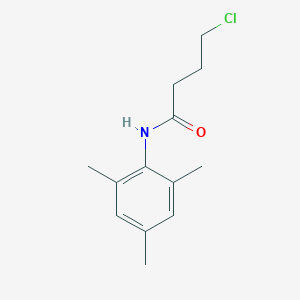
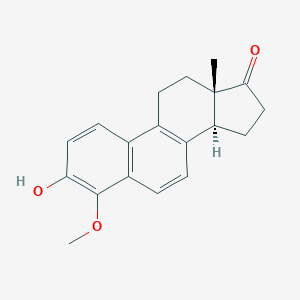
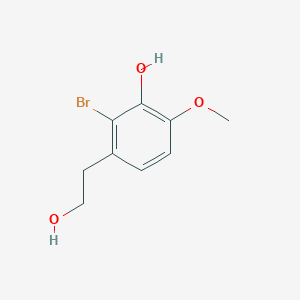
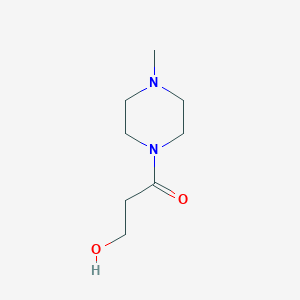
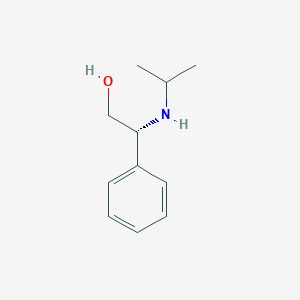
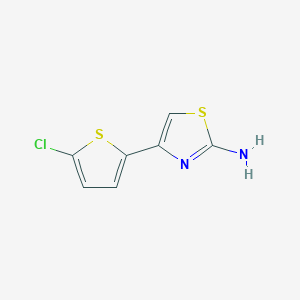
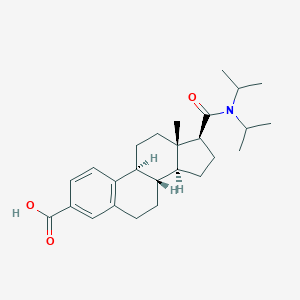
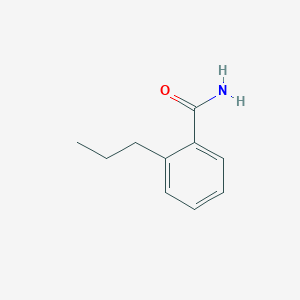
![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI)](/img/structure/B38890.png)
